molecular formula C19H16FN5O B2951723 N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide CAS No. 1385432-21-2

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide

Cat. No. B2951723
CAS RN: 1385432-21-2
M. Wt: 349.369
InChI Key: SLUCFBOUNNMQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFTRinh-172 was first identified as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for regulating the flow of chloride ions across cell membranes.

Mechanism Of Action

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide acts as a potent inhibitor of the CFTR chloride channel by binding to a specific site on the channel protein. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to block the opening of the CFTR chloride channel, thereby preventing the flow of chloride ions across the cell membrane. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has also been shown to inhibit the activity of the PKD2 protein and the CaCCs by binding to specific sites on these proteins.
Biochemical and Physiological Effects:
N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to blocking the activity of the CFTR chloride channel, N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to reduce the secretion of mucus in the airways of cystic fibrosis patients. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has also been shown to reduce the growth of cysts in the kidneys of polycystic kidney disease patients. In addition, N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to reduce the secretion of fluid in the intestines of patients with secretory diarrhea.

Advantages And Limitations For Lab Experiments

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has also been extensively studied and has a well-characterized mechanism of action. However, N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide also has some limitations for lab experiments. It is a relatively potent inhibitor, which can make it difficult to determine the specific effects of the CFTR chloride channel. In addition, N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide. One area of interest is the development of more selective inhibitors of the CFTR chloride channel. Another area of interest is the development of inhibitors that can target specific mutations in the CFTR chloride channel that are associated with cystic fibrosis. In addition, there is interest in exploring the potential therapeutic applications of N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide in other diseases, such as polycystic kidney disease and secretory diarrhea. Finally, there is interest in exploring the potential use of N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide as a tool for studying the function of the CFTR chloride channel and other ion channels in the body.

Synthesis Methods

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide can be synthesized using a variety of methods, including traditional organic synthesis, solid-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods involves the reaction of 2-fluorobenzylcyanide with 4-phenyl-1,2,4-triazole-3-carboxylic acid to form the intermediate product, which is then reacted with 3-aminopropionitrile to produce N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide.

Scientific Research Applications

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to block the activity of the CFTR chloride channel, which is defective in cystic fibrosis patients. In addition, N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to inhibit the activity of the polycystic kidney disease protein (PKD2), which is involved in the development of polycystic kidney disease. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has also been shown to inhibit the activity of the calcium-activated chloride channels (CaCCs), which are involved in the development of secretory diarrhea.

properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c20-16-9-5-4-8-15(16)17(12-21)23-19(26)11-10-18-24-22-13-25(18)14-6-2-1-3-7-14/h1-9,13,17H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUCFBOUNNMQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CCC(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.